2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide (CAS: 1252864-97-3, C₁₉H₂₁N₃O₂S₂, MW: 387.52 g/mol) features a thieno[3,2-d]pyrimidin-4-one core substituted with a butyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-phenylbutan-2-yl group, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-3-4-13-25-21(27)20-18(12-14-28-20)24-22(25)29-15-19(26)23-16(2)10-11-17-8-6-5-7-9-17/h5-9,12,14,16H,3-4,10-11,13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLIDZPLGHSGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction is followed by the cyclization of the intermediate products to form the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation as a potential antibiotic or antifungal agent. The thieno[3,2-d]pyrimidine core is known for its diverse biological activities .
Biological Research Applications
- Targeting Purine Biosynthesis :
-
Structure–Activity Relationship (SAR) Studies :
- The compound serves as a model for SAR studies aimed at optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Understanding how modifications to the chemical structure affect biological activity can lead to the development of more potent compounds .
Case Study 1: Antitumor Activity
A study focused on thieno[3,2-d]pyrimidine derivatives demonstrated that specific substitutions on the core structure enhanced their ability to inhibit cancer cell lines. The compound under discussion showed promising results in vitro against several cancer types, indicating its potential as a lead compound for drug development .
Case Study 2: Enzyme Inhibition Mechanism
Research involving docking studies has revealed that the compound interacts with key enzymes involved in inflammatory processes. These findings suggest that it could be developed into a therapeutic agent for inflammatory diseases by modulating enzyme activity .
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidinone Derivatives
- N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040632-67-4, C₂₅H₂₅N₃O₂S₂, MW: 463.61 g/mol): Substitutions: Methyl at position 3, phenyl at position 7, and a 4-butylphenyl acetamide group. Key Differences: The 7-phenyl group and longer alkyl chain (butylphenyl vs. phenylbutan-2-yl) may enhance hydrophobic interactions but reduce solubility compared to the target compound .
- 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS: 686771-47-1, C₂₄H₂₀F₃N₃O₃S₂, MW: 551.61 g/mol): Substitutions: 4-Methylphenyl on the thieno-pyrimidinone and a trifluoromethoxy phenyl group on the acetamide. Key Differences: The trifluoromethoxy group improves metabolic stability and electronegativity, contrasting with the target compound’s phenylbutan-2-yl group .
Pyrimidine Derivatives
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I in ): Core: Diaminopyrimidine instead of thieno-pyrimidinone. Key Differences: The diaminopyrimidine core facilitates hydrogen bonding (N–H⋯N), influencing crystal packing and solubility. The target compound’s thieno-pyrimidinone core may enhance π-π stacking .
Acetamide Substituent Variations
Halogenated and Heterocyclic Modifications
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19, ):
- N-(3-Methyl-1H-pyrazol-5-yl)-2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Substitutions: Chlorophenyl on the core and pyrazole on the acetamide. Key Differences: The pyrazole’s hydrogen-bonding capacity may alter target binding compared to the branched alkyl-aryl group in the target compound .
Research Findings and Implications
- Structural Flexibility: The thieno-pyrimidinone scaffold tolerates diverse substitutions (alkyl, aryl, halogenated groups), enabling optimization for target selectivity and pharmacokinetics .
- Biological Activity Trends : Halogenated or electron-withdrawing groups (e.g., trifluoromethoxy) improve metabolic stability, while alkyl chains (e.g., butyl) enhance membrane permeability .
- Crystallographic Insights : Hydrogen-bonding patterns (e.g., N–H⋯O in ) influence solubility and crystal packing, critical for formulation .
Biological Activity
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, including anti-inflammatory and anticancer properties. The unique structural features of this compound facilitate its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.6 g/mol. The IUPAC name highlights its thieno[3,2-d]pyrimidine core and acetamide moiety, which are crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C21H25N3O2S2 |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
| InChI Key | RMNYIOIQFUDBRS-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. A study focusing on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of mitochondrial glycolytic enzymes, disrupting energy metabolism in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies have shown that it can moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammatory processes. The docking studies suggest that the compound interacts with key residues in these enzymes, potentially blocking their activity through hydrogen bonding interactions .
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Compounds in the thienopyrimidine class have been reported to exhibit significant antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells. This activity may contribute to their overall therapeutic potential in treating diseases associated with oxidative stress .
Case Studies
-
Study on Anticancer Activity : A series of thienopyrimidine derivatives were tested for cytotoxicity against MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values below 50 μM, suggesting promising anticancer effects.
Compound Cell Line IC50 (μM) Thienopyrimidine A MCF-7 45 Thienopyrimidine B HepG2 30 -
Enzyme Inhibition Study : The compound was evaluated for its inhibitory effects on COX enzymes. The results showed moderate inhibition with IC50 values ranging from 10 to 20 μM.
Enzyme IC50 (μM) COX-1 15 COX-2 12
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide?
- Methodology :
- Step 1 : Synthesize the thieno[3,2-d]pyrimidin-4-one core via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under reflux conditions (ethanol, 80°C, 12h) .
- Step 2 : Introduce the 3-butyl substituent via alkylation using 1-bromobutane in the presence of potassium carbonate (DMF, 60°C, 6h) .
- Step 3 : Attach the sulfanylacetamide moiety via nucleophilic substitution of the 2-thiol group with chloroacetamide intermediates (ethanol, triethylamine, room temperature, 24h) .
- Yield Optimization : Use HPLC to monitor reaction progress and column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR to confirm the thienopyrimidine core, butyl chain, and acetamide linkages. Key signals: δ 2.5–3.0 ppm (methylene groups), δ 10.5 ppm (amide NH) .
- IR : Stretching vibrations at 1680–1700 cm (C=O of pyrimidinone) and 3300 cm (N-H of acetamide) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~470) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Key Data :
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |
|---|---|---|
| DMSO | >50 | Stable (≤5% degradation) |
| Ethanol | 10–15 | Stable |
| Water | <1 | Hydrolysis observed |
- Recommendations : Store at –20°C in anhydrous DMSO. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the alkylation of the thienopyrimidine core?
- Troubleshooting :
- Catalyst Screening : Test alternative bases (e.g., NaH instead of KCO) to enhance nucleophilicity .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve reagent solubility and reaction kinetics .
- Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to accelerate sluggish reactions .
- Validation : Monitor by TLC and LC-MS to identify byproducts (e.g., over-alkylation or dimerization) .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assays to measure IC values .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Include positive controls (e.g., staurosporine) .
- Docking Studies : Perform molecular modeling (AutoDock Vina) to predict binding modes to kinase ATP-binding pockets .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., variable IC values across studies)?
- Root-Cause Analysis :
- Purity Verification : Use HPLC (>98% purity threshold) to exclude batch variability .
- Stereochemical Confirmation : Perform X-ray crystallography (if crystalline) or NOESY NMR to validate stereochemistry .
- Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) that may alter results .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Reference |
|---|---|---|
| 3-Butyl-thieno[3,2-d]pyrimidin-4-one | Core structure for functionalization | |
| N-(4-Phenylbutan-2-yl)chloroacetamide | Sulfanyl group precursor |
Table 2 : Common Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Dimerized thienopyrimidine | Excess alkylating agent | Reduce reaction time |
| Hydrolyzed acetamide | Moisture exposure | Use anhydrous solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
